molecular formula C23H22N2O4S B5420356 ethyl 4-{[{[(2-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoate

ethyl 4-{[{[(2-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoate

Cat. No.: B5420356
M. Wt: 422.5 g/mol
InChI Key: HWFVHZCQEAUGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[{[(2-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoate is an organic compound that belongs to the class of sulfonyl imines This compound is characterized by its complex structure, which includes an ethyl ester group, a benzoate moiety, and a sulfonyl imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[{[(2-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoate typically involves a multi-step process:

  • Formation of the Sulfonyl Imine Intermediate: : The initial step involves the reaction of 2-methylbenzenesulfonyl chloride with aniline to form the sulfonyl imine intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

  • Condensation Reaction: : The sulfonyl imine intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. This step results in the formation of the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 4-{[{[(2-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoate can undergo oxidation reactions, particularly at the sulfonyl imine linkage. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions (OH⁻) can replace the ethoxy group, leading to the formation of the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as OH⁻, in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of carboxylic acids or other substituted benzoates.

Scientific Research Applications

Ethyl 4-{[{[(2-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoate has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting sulfonyl imine-sensitive enzymes or receptors.

  • Materials Science: : The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

  • Biological Studies: : It is used in studies exploring the interaction of sulfonyl imines with biological macromolecules, such as proteins and nucleic acids.

  • Industrial Applications: : Potential use as an intermediate in the synthesis of more complex organic molecules, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of ethyl 4-{[{[(2-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate
  • Methyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate
  • Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate

Uniqueness

Ethyl 4-{[{[(2-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoate is unique due to the presence of the sulfonyl imine linkage, which imparts distinct chemical reactivity and biological activity compared to other sulfonyl-substituted benzoates. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 4-[[(Z)-N-(2-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-3-29-23(26)19-13-15-20(16-14-19)24-22(18-10-5-4-6-11-18)25-30(27,28)21-12-8-7-9-17(21)2/h4-16H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFVHZCQEAUGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2C)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.